molecular formula C13H10F3N3OS B11035648 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile

4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile

Cat. No.: B11035648
M. Wt: 313.30 g/mol
InChI Key: FUHSAPKUKZPRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile involves several steps. One common synthetic route includes the reaction of 4,4-dimethyl-2-thioxoimidazolidin-5-one with 2-trifluoromethylbenzonitrile under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving derivatives of imidazolidine have shown promising results in inhibiting the growth of glioblastoma cells, with mechanisms involving apoptosis and DNA damage .

Case Study:
In one study, a series of imidazolidine derivatives were synthesized and tested against the LN229 glioblastoma cell line. The results demonstrated that specific modifications to the structure enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .

Antidiabetic Potential

The compound's structural characteristics may also confer antidiabetic properties. Research on related molecules has shown that they can significantly lower glucose levels in diabetic models, indicating a potential for developing new antidiabetic medications .

Case Study:
In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives exhibited effective glucose-lowering effects, which could be attributed to their interaction with metabolic pathways involved in insulin sensitivity .

Pharmacological Insights

The pharmacological profile of this compound suggests a multi-faceted mechanism of action. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioavailability, potentially improving the compound's efficacy in biological systems .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications. The following table summarizes key findings:

Compound NameBiological ActivityReference
Compound AAnticancer
Compound BAntidiabetic
Compound CAntimicrobial

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions .

Comparison with Similar Compounds

4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile can be compared with other similar compounds, such as:

Biological Activity

4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile, also known by its CAS number 143782-28-9, is a compound of significant interest in medicinal chemistry, particularly in the context of prostate cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10F3N3OS
  • Molecular Weight : 313.3 g/mol
  • CAS Number : 143782-28-9

This compound is primarily recognized for its role as a precursor in the synthesis of enzalutamide (MDV3100), an androgen receptor antagonist. Enzalutamide functions by blocking androgens from binding to the androgen receptor, thereby preventing the activation of genes that promote prostate cancer cell proliferation. The mechanism involves:

  • Inhibition of androgen receptor (AR) nuclear translocation.
  • Prevention of coactivator recruitment to the ligand-receptor complex.
  • Induction of apoptosis in tumor cells without agonist activity .

Anticancer Efficacy

Research indicates that this compound exhibits notable anticancer properties, particularly in prostate cancer models. In vitro studies have shown that it can suppress PSA (prostate-specific antigen) secretion more effectively than traditional therapies like bicalutamide .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Studies :
    • A study demonstrated that compounds derived from this chemical structure significantly reduced AR levels in LNCaP cells (a prostate cancer cell line) in a dose-dependent manner .
    • Another investigation revealed that modifications to the trifluoromethyl group could enhance AR antagonist activity, suggesting a structure-activity relationship that could be exploited for drug development .
  • In Vivo Evaluations :
    • Animal models treated with enzalutamide showed significant tumor reduction and prolonged survival rates compared to control groups .
    • The compound's ability to induce apoptosis was confirmed through assays measuring PARP cleavage in treated cancer cells .

Data Table: Summary of Biological Activity Findings

Study ReferenceModel TypeTreatmentOutcome
LNCaP Cells4-(4,4-Dimethyl...)Reduced PSA secretion
Castrate MiceEnzalutamideSignificant tumor reduction
Prostate Cancer4-(4,4-Dimethyl...)Induced apoptosis via PARP cleavage

Properties

Molecular Formula

C13H10F3N3OS

Molecular Weight

313.30 g/mol

IUPAC Name

4-(4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H10F3N3OS/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21)

InChI Key

FUHSAPKUKZPRCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.